

Epitulipinolide diepoxide chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Epitulipinolide diepoxide*

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In-Depth Technical Guide to Epitulipinolide Diepoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitulipinolide diepoxide, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for assessing its cytotoxic and anti-proliferative effects are presented, alongside an exploration of its putative mechanism of action involving the ERK/MAPK signaling pathway. This document aims to serve as a foundational resource for researchers investigating the potential of **Epitulipinolide diepoxide** in drug discovery and development.

Chemical Structure and Properties

Epitulipinolide diepoxide is a natural product belonging to the class of sesquiterpenoid lactones. Its chemical structure is characterized by a germacrane skeleton incorporating two epoxide rings and a γ -lactone moiety.

Chemical Structure:

The systematic IUPAC name for **Epitulipinolide diepoxide** is [(1S,2R,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate[1].

Table 1: Chemical Identifiers and Computed Properties of **Epitulipinolide Diepoxide**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₂ O ₆	[1]
Molecular Weight	322.4 g/mol	[1]
CAS Number	39815-40-2	[1]
Appearance	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
XLogP3-AA	1.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	6	[1]
Rotatable Bond Count	2	[1]
Exact Mass	322.14163842 Da	[1]
Topological Polar Surface Area	77.7 Å ²	[1]

Biological Activities

Epitulipinolide diepoxide has demonstrated a range of biological activities, most notably antioxidative, chemopreventive, and cytotoxic effects.

Anticancer Activity

Research has highlighted the potential of **Epitulipinolide diepoxide** as an anticancer agent. It has been shown to significantly inhibit the proliferation of melanoma cells and exhibits cytotoxic

activity against KB (human oral squamous carcinoma) cells. Sesquiterpene lactones, as a class, are known to induce G2/M arrest and apoptosis in human melanoma cell lines[1][2].

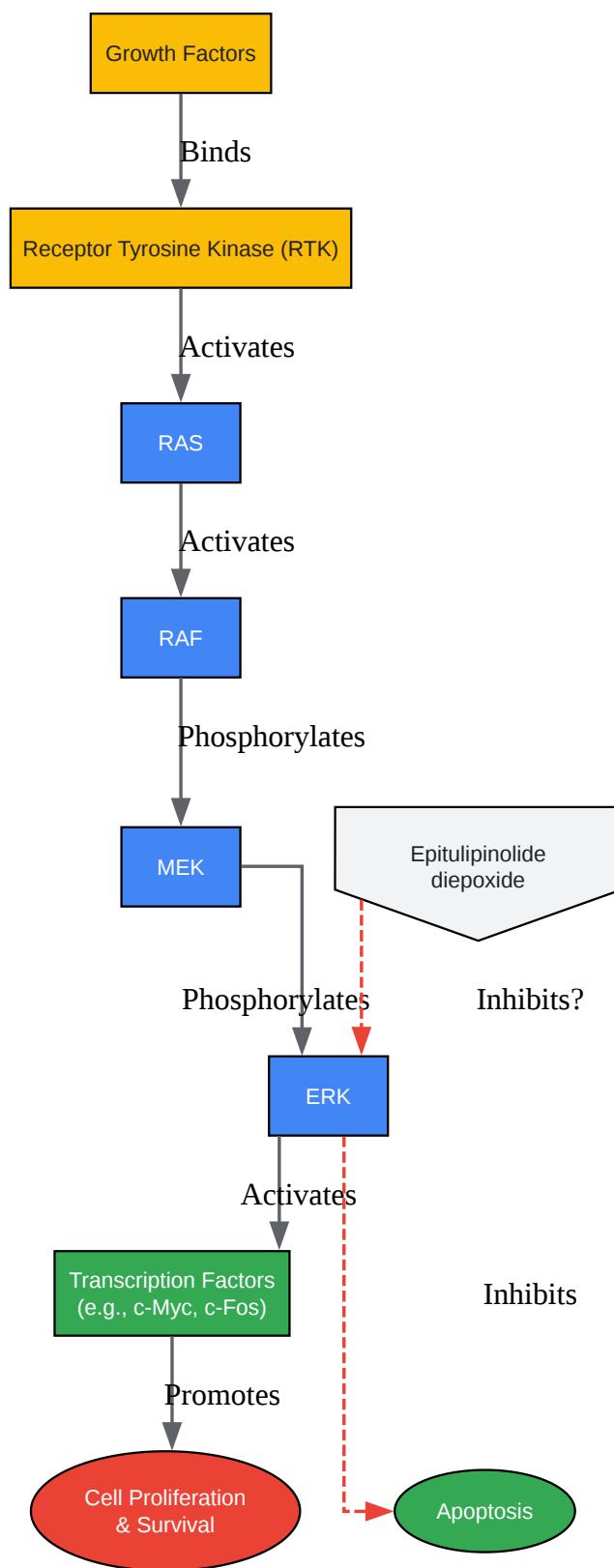
Antioxidative and Chemopreventive Activity

The compound has also been recognized for its antioxidative and chemopreventive properties, particularly in the context of skin melanoma.

Mechanism of Action: Involvement of the ERK/MAPK Signaling Pathway

Preliminary evidence suggests that the anticancer effects of **Epitulipinolide diepoxide** may be mediated through the modulation of the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway. The ERK/MAPK pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis[3][4]. Dysregulation of this pathway is a hallmark of many cancers. It is hypothesized that **Epitulipinolide diepoxide** may induce apoptosis in cancer cells by interfering with this pathway.

Below is a generalized diagram illustrating the ERK/MAPK signaling cascade, which is a potential target of **Epitulipinolide diepoxide**.



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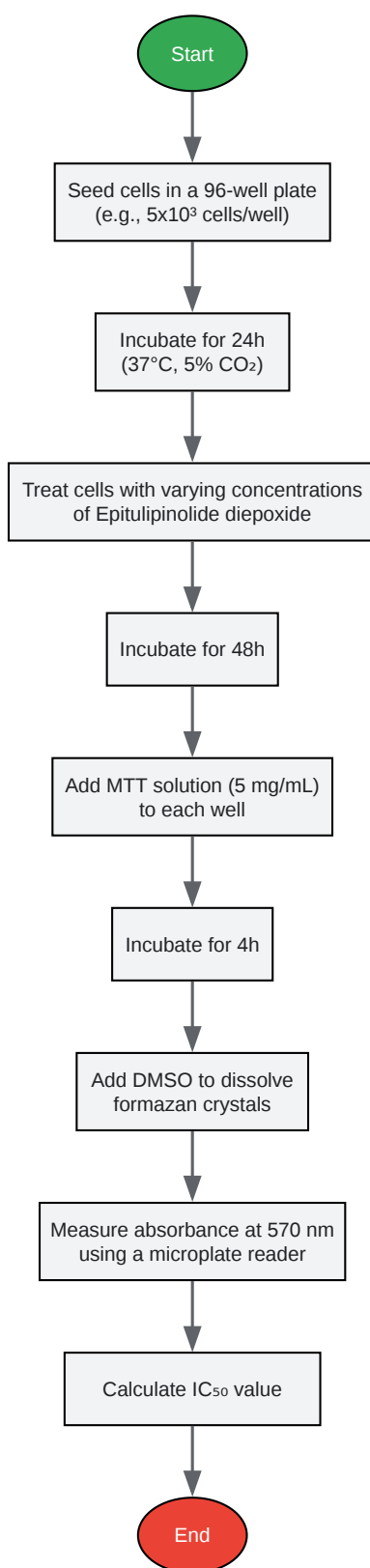
Caption: Putative mechanism of action of **Epitulipinolide diepoxide** on the ERK/MAPK pathway.

Experimental Protocols

The following are generalized protocols for assessing the cytotoxicity and anti-proliferative activity of compounds like **Epitulipinolide diepoxide**. These should be adapted and optimized for specific cell lines and experimental conditions.

Cytotoxicity Assay using MTT

This protocol is suitable for assessing the cytotoxic effect of **Epitulipinolide diepoxide** on adherent cell lines such as KB cells.



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Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology:

- **Cell Seeding:** Plate cells (e.g., KB cells) in a 96-well flat-bottom plate at a density of 5×10^3 cells per well in 100 μ L of complete culture medium.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **Epitulipinolide diepoxide** in culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
- **Incubation:** Incubate the cells with the compound for 48 hours.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Proliferation Assay using Sulforhodamine B (SRB)

This assay is suitable for assessing the anti-proliferative effects of **Epitulipinolide diepoxide** on melanoma cell lines.

Methodology:

- **Cell Seeding and Treatment:** Follow steps 1-4 of the MTT assay protocol.
- **Cell Fixation:** After the 48-hour incubation with the compound, gently remove the medium and fix the cells by adding 100 μ L of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

- **Washing:** Wash the plate five times with tap water and allow it to air dry.
- **Staining:** Add 50 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- **Washing:** Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
- **Dye Solubilization:** Add 200 μL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound SRB dye.
- **Absorbance Measurement:** Measure the absorbance at 510 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell growth inhibition and determine the GI_{50} value (the concentration of the compound that inhibits cell growth by 50%).

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of **Epitulipinolide diepoxide**. While specific experimental spectra for this compound are not readily available in the public domain, typical chemical shifts for the epoxide protons in similar structures are observed in the range of 2.5-3.5 ppm in ^1H NMR spectra[5]. The C-O stretching in the IR spectrum for the ether linkages is expected in the 1050-1150 cm^{-1} region.

Conclusion

Epitulipinolide diepoxide is a promising natural product with demonstrated anticancer and antioxidative properties. Its potential mechanism of action via the ERK/MAPK pathway warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this compound. Further studies are required to fully elucidate its mechanism of action, obtain detailed spectroscopic characterization, and evaluate its efficacy and safety in preclinical models.

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- To cite this document: BenchChem. [Epitulipinolide diepoxide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597177#epitulipinolide-diepoxide-chemical-structure-and-properties]

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